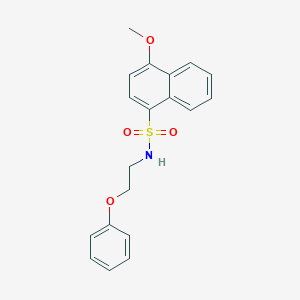
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPNS and belongs to the family of sulfonamides.
Mécanisme D'action
The mechanism of action of MPNS is not fully understood. However, it has been suggested that MPNS may exert its biological activity through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPNS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPNS can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MPNS can reduce tumor growth in animal models of cancer. MPNS has also been shown to inhibit carbonic anhydrase activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPNS is its potential as a versatile building block for the preparation of various compounds. MPNS has also been shown to exhibit biological activity, making it a potential lead compound for drug discovery. However, one of the limitations of MPNS is its relatively low solubility in water, which may limit its application in biological assays.
Orientations Futures
There are several future directions for the study of MPNS. One potential direction is the investigation of its potential as an anticancer agent. Another direction is the development of more soluble derivatives of MPNS for biological assays. Additionally, the potential of MPNS as a building block for the preparation of metal-organic frameworks could be further explored. Overall, the study of MPNS has the potential to lead to the development of new compounds with various applications in medicine, chemistry, and material science.
Méthodes De Synthèse
The synthesis of MPNS involves the reaction between 4-methoxy-naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Applications De Recherche Scientifique
MPNS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPNS has been shown to exhibit anticancer and anti-inflammatory activities. It has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. In organic synthesis, MPNS has been used as a reagent for the preparation of various compounds. In material science, MPNS has been used as a building block for the preparation of metal-organic frameworks.
Propriétés
Formule moléculaire |
C19H19NO4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)25(21,22)20-13-14-24-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
Clé InChI |
XNKUADXZOSPAIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)



![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)